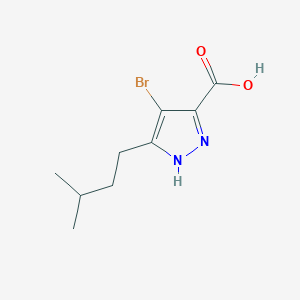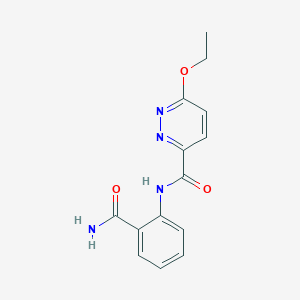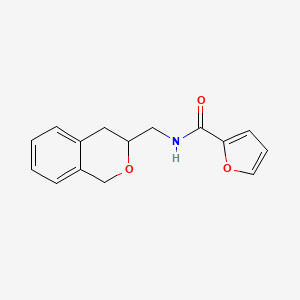![molecular formula C16H18N4O2S B2582044 7-Cyclopentyl-1,3-dimethyl-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872612-52-7](/img/structure/B2582044.png)
7-Cyclopentyl-1,3-dimethyl-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
7-cyclopentyl-1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione7\text{-cyclopentyl-1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione}7-cyclopentyl-1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
, also known as7-Cyclopentyl-1,3-dimethyl-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione7\text{-Cyclopentyl-1,3-dimethyl-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione}7-Cyclopentyl-1,3-dimethyl-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
, has a structure that suggests potential applications in various scientific research fields. Here is a comprehensive analysis focusing on unique applications:Cancer Research
Pyrimido[4,5-d]pyrimidine derivatives have been identified as potential inhibitors of cyclin-dependent kinase 2 (CDK2), which is a target for cancer therapy . CDK2 is crucial for cell cycle regulation, and its inhibition can prevent the proliferation of cancer cells. The compound’s structural features may contribute to its binding affinity and selectivity towards CDK2, making it a candidate for further investigation in cancer pharmacology.
Molecular Biology
In molecular biology, this compound could be used as a tool to study the cell cycle. By inhibiting CDK2, researchers can observe the effects on cell cycle progression and understand the role of CDK2 in cellular processes . This can provide insights into the development of new therapeutic strategies for diseases characterized by uncontrolled cell growth.
Biochemistry
The biochemical properties of this compound, such as its interaction with enzymes and other proteins, can be studied to elucidate its mechanism of action. This can lead to the discovery of new biochemical pathways or the development of novel assays for detecting biological activity .
Pharmacology
Pharmacologically, the compound could be explored for its drug-like properties, including its pharmacokinetics, toxicity, and efficacy in various models of disease. Its potential as a lead compound for drug development could be assessed through these studies .
Chemical Synthesis
Chemists might explore the synthesis of this compound and its derivatives to develop more efficient methods or to create new compounds with similar or improved biological activities. The compound’s synthesis could also be optimized for large-scale production if it shows promise as a therapeutic agent .
Computational Chemistry
Computational models could be used to predict the compound’s behavior in biological systems, its interaction with various targets, and its potential side effects. This can accelerate the drug discovery process by identifying promising candidates for synthesis and testing .
Propriétés
IUPAC Name |
7-cyclopentyl-1,3-dimethyl-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-4-9-23-14-11-13(19(2)16(22)20(3)15(11)21)17-12(18-14)10-7-5-6-8-10/h1,10H,5-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSKFDVIUAXPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CCCC3)SCC#C)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-cyclopentyl-1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2581961.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2581963.png)
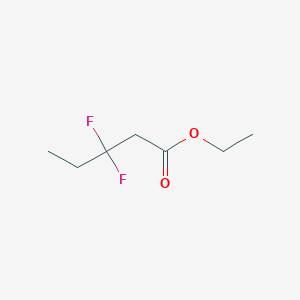
![5,6-Dihydro-5-phenylindolo[2,3-b]indole](/img/structure/B2581968.png)
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2581970.png)

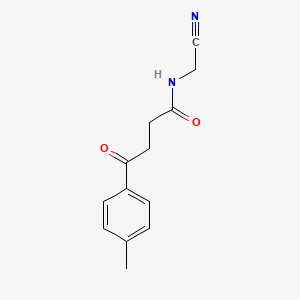
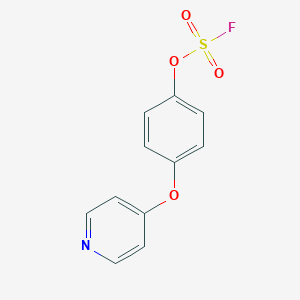
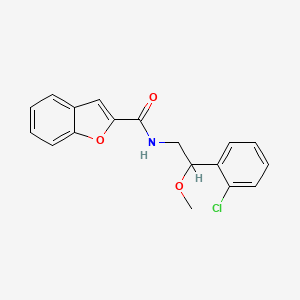
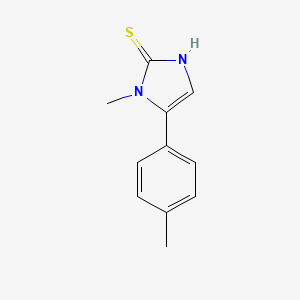
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2581980.png)
